2-[4-(tert-butylamino)-2-quinazolinyl]phenol
Description
Properties
IUPAC Name |
2-[4-(tert-butylamino)quinazolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)21-17-12-8-4-6-10-14(12)19-16(20-17)13-9-5-7-11-15(13)22/h4-11,22H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVAUFBKXMFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinazoline with tert-butylamine to form 2-(tert-butylamino)quinazoline. This intermediate is then reacted with phenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-butylamino)-2-quinazolinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The tert-butylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quinazoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(tert-butylamino)-2-quinazolinyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinazoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenol (CAS 911419-33-5)
- Structure: Shares a quinazoline-phenol scaffold but includes an indazole substituent at position 3.
- Activity : Likely functions as a kinase inhibitor due to the indazole group, which is common in anticancer agents.
4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-((5,6-difluoro-1H-benzimidazol-2-yl)amino)phenol
- Structure: Combines benzimidazole and phenol groups with a tert-butylamino side chain.
- Activity : Exhibits antimalarial properties by targeting parasitic enzymes.
- Key Difference : The benzimidazole core replaces quinazoline, likely shifting activity from kinase inhibition to antiparasitic effects .
Phenolic Compounds with Tert-Butylamino Substituents
Salbutamol (4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol)
- Structure: A β2-adrenergic agonist with a hydroxyethyl chain and hydroxymethylphenol group.
- Activity: Bronchodilator used in asthma treatment. The tert-butylamino group stabilizes receptor interactions, while the phenol enhances solubility .
4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol
- Structure : Methoxyethyl substituent replaces the hydroxyethyl group in salbutamol.
- Activity : Metabolite or analog of salbutamol with modified pharmacokinetics.
Antifouling Agents
Irgarol 1051 (2-(tert-Butylamino)-4-(cyclopropylamino)-6-(methylthio)-1,3,5-triazine)
- Structure: Triazine core with tert-butylamino and cyclopropylamino groups.
- Activity : Inhibits photosynthetic enzymes in algae, used in marine antifouling coatings.
- Key Difference : The triazine scaffold confers environmental persistence, whereas quinazoline derivatives may degrade more readily .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
2-[4-(tert-butylamino)-2-quinazolinyl]phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a quinazoline core with a phenolic group and a tert-butylamino substituent. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
- IUPAC Name: this compound
- Molecular Formula: C15H16N2O
- Molecular Weight: 240.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding: The phenolic group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
- Enzyme Interaction: The quinazoline ring interacts with enzymes and receptors, modulating biological pathways involved in disease processes such as cancer and inflammation.
Antitumor Activity
Preliminary studies indicate that this compound exhibits antitumor properties . Research has shown that it can inhibit the proliferation of various cancer cell lines. For example, in vitro assays demonstrated a dose-dependent reduction in cell viability in cancer cell lines treated with the compound.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . In animal models, it was found to reduce markers of inflammation significantly:
- Cytokine Inhibition: Studies revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanistic Studies: The anti-inflammatory mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
-
Case Study on Antitumor Activity:
In a study assessing the efficacy of this compound against breast cancer cells, researchers found that the compound inhibited cell growth by inducing apoptosis. The study utilized the MTT assay to measure cell viability, revealing an IC50 value of 15 µM for MCF-7 cells, indicating potent antitumor activity . -
Case Study on Anti-inflammatory Properties:
A recent investigation into the anti-inflammatory properties showed that administration of the compound in a mouse model of acute inflammation resulted in a significant reduction in paw edema compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-[4-(tert-butylamino)-2-quinazolinyl]ethanol | Antitumor | 30 |
| 2-[4-(tert-butylamino)-2-quinazolinyl]methanol | Moderate cytotoxicity | 40 |
| 5-Oxo-[1,2,4]triazole derivatives | Antimicrobial | Varies |
This comparison highlights the distinctive potency of this compound in terms of both antitumor and anti-inflammatory activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(tert-butylamino)-2-quinazolinyl]phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline core. Key steps include:
- Amidation : Coupling with tert-butylamine derivatives under reflux in anhydrous solvents (e.g., DMF or THF) with catalysts like HOBt/DCC .
- Cyclization : Intramolecular dehydration using POCl₃ or PCl₅ at 80–100°C to form the quinazoline ring .
- Optimization : Adjusting stoichiometry of tert-butylamine, reaction time (6–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields (reported 45–60%) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, phenolic -OH at δ ~9–10 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS to detect molecular ions ([M+H]⁺) and assess purity (>95%) .
- FTIR : Confirm presence of N-H (3300–3400 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary screening of antimicrobial and anticancer activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with positive controls like fluconazole .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 μM concentrations, comparing IC₅₀ values to cisplatin .
- Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and dose-response curves to assess potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .
- Assay Standardization : Use identical cell lines, serum conditions, and incubation times (e.g., 48 hours for MTT) .
- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry of substituents, which may affect activity .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition (e.g., kinase targets)?
- Methodological Answer :
- Enzyme Assays : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ATP-competitive probes (e.g., ADP-Glo™) to measure inhibition .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions between the quinazoline core and kinase active sites (e.g., hydrogen bonding with Asp831 in EGFR) .
- Western Blotting : Validate downstream effects (e.g., phosphorylation of ERK/AKT) in treated cancer cells .
Q. How can structural modifications enhance bioavailability while retaining activity?
- Methodological Answer :
- Prodrug Design : Introduce acetyl or phosphate groups to the phenolic -OH to improve solubility .
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and test logP (via shake-flask method) and permeability (Caco-2 cell assays) .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility for in vivo pharmacokinetic studies (e.g., t₁/₂ in rat models) .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
- Methodological Answer :
- Impurity Profiling : Use LC-TOF/MS with charged aerosol detection (CAD) to identify byproducts (e.g., de-tert-butyl analogs) .
- Method Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD < 0.1% w/w) and precision (RSD < 2%) .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) to monitor impurity formation over 4 weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
